molecular formula C15H14N4O2S B12891434 Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- CAS No. 15520-50-0

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)-

Katalognummer: B12891434
CAS-Nummer: 15520-50-0
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: WSAGDYARHNGKFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzenesulfonamide, featuring an amino group and a phenyl-pyrazole moiety. This compound is recognized for its potential in medicinal chemistry, particularly as an inhibitor of specific enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-amino-benzenesulfonamide with 1-phenyl-1H-pyrazole. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inhibiting their growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- is unique due to its specific structure, which allows it to interact with particular molecular targets, such as carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Eigenschaften

CAS-Nummer

15520-50-0

Molekularformel

C15H14N4O2S

Molekulargewicht

314.4 g/mol

IUPAC-Name

4-amino-N-(1-phenylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H14N4O2S/c16-12-6-8-15(9-7-12)22(20,21)18-13-10-17-19(11-13)14-4-2-1-3-5-14/h1-11,18H,16H2

InChI-Schlüssel

WSAGDYARHNGKFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.